(3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methanamine
Description
Properties
IUPAC Name |
[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2N3O/c10-9(11)3-1-6(2-4-9)8-13-7(5-12)15-14-8/h6H,1-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZCYVQGPRODSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CN)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methanamine , also known by its CAS number 1955522-76-5 , is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H13F2N3O , with a molecular weight of 217.22 g/mol . The structure features a five-membered oxadiazole ring integrated with a difluorocyclohexyl group, which enhances its lipophilicity and potentially its biological activity .
Biological Activities
Preliminary studies indicate that compounds containing oxadiazole moieties exhibit a variety of biological activities, including:
- Antimicrobial Activity : Oxadiazole derivatives have been reported to possess significant antimicrobial properties. The presence of the difluorocyclohexyl group may enhance this activity through improved membrane permeability.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, which is crucial in conditions such as ischemic stroke. Its structural components suggest potential neuroprotective effects similar to those observed in isonicotinamide derivatives.
- Anticancer Properties : Some studies suggest that oxadiazole-containing compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
The mechanism of action for this compound involves interaction with various biological targets. It may bind to specific receptors or enzymes, modulating their activity and leading to diverse biological effects. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes or cancer progression.
- Signal Transduction Modulation : By interacting with signaling pathways, the compound could influence gene expression and cellular responses to stimuli.
Case Studies
Recent research has highlighted the potential applications of this compound in various therapeutic areas:
-
Neuroprotection :
- A study explored its effects on ischemic stroke models. The compound demonstrated the ability to reduce neuronal damage and improve functional recovery through modulation of inflammatory responses.
-
Anticancer Research :
- In vitro studies showed that the compound inhibited the growth of several cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at specific phases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(2-Hydroxyphenyl)-3-(4-fluorophenyl)urea | Contains urea linkage | Anticancer activity |
| 2-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)acetamide | Imidazole and pyridine rings | Antimicrobial properties |
| 3-(1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)benzamide | Pyrazole and benzamide groups | Anti-inflammatory effects |
The unique combination of the difluorocyclohexyl substituent and the oxadiazole core linked to an amine group allows for distinct pharmacological properties compared to other similar compounds.
Comparison with Similar Compounds
Substituent Diversity on the Oxadiazole Ring
Synthesized in 99% yield as a white solid, this compound demonstrates high synthetic efficiency . Data: Molecular weight = 275.34 g/mol (calculated for C₁₇H₂₅N₃O).
This may alter binding kinetics compared to the electron-withdrawing fluorine in the target compound .
Chlorodifluoromethyl Substitution :
- Example : 1-{4-[5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]-2-fluorophenyl}methanamine hydrochloride
- Key Differences : The chlorodifluoromethyl group introduces both halogen bonding and steric bulk, which could improve target engagement in halogen-rich environments. Molecular weight = 314.10 g/mol (C₁₀H₈Cl₂F₃N₃O) .
Modifications to the Methanamine Moiety
Hydrochloride Salt Formation :
- Example : (3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
- Key Differences : Conversion to hydrochloride salts improves aqueous solubility, critical for in vivo applications. This derivative (MW = 251.74 g/mol) is available at 95% purity .
Aromatic vs. Molecular weight = 251.28 g/mol (C₁₅H₁₃N₃O) .
Physicochemical and Pharmacological Implications
- Lipophilicity : The difluorocyclohexyl group in the target compound likely confers higher logP compared to phenyl-substituted analogues, balancing solubility and membrane penetration.
- Bioavailability : Hydrochloride salts (e.g., BD00980216) show improved solubility, a trait absent in the target compound’s free base form .
Commercial and Research Relevance
- Availability : While the target compound is discontinued, analogues like [3-(3-fluoro-4-methoxyphenyl)-dihydrooxazol-5-yl]methanamine hydrochloride (CAS 1187947-35-8) remain available, indicating sustained interest in oxadiazole/methanamine hybrids .
- Applications : Similar compounds are used in medicinal chemistry for kinase inhibition (e.g., sphingosine kinase inhibitors in ) and as intermediates in multicomponent reactions .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 1,2,4-oxadiazole derivatives, including the target compound, generally follows these key stages:
- Formation of Amidoximes : Conversion of nitriles to amidoximes using hydroxylamine hydrochloride.
- Cyclization to 1,2,4-Oxadiazoles : Cyclocondensation of amidoximes with appropriate carboxylic acid derivatives or acyl chlorides.
- Introduction of the Difluorocyclohexyl Group : Alkylation or nucleophilic substitution to attach the 4,4-difluorocyclohexyl moiety.
- Functionalization to Methanamine : Reduction or substitution reactions to introduce the methanamine group on the oxadiazole ring.
Preparation of Amidoxime Intermediates
Amidoximes are key intermediates for oxadiazole synthesis. They are prepared from nitriles by reaction with hydroxylamine hydrochloride in the presence of a base such as triethylamine in ethanol at elevated temperatures (~79 °C) for 2 hours, yielding amidoximes in 70–95% yield.
| Step | Reagents/Conditions | Outcome/Yield |
|---|---|---|
| Nitrile + NH2OH·HCl + Et3N, EtOH, 79 °C, 2 h | Formation of amidoxime intermediates | 70–95% yield |
Cyclization to 1,2,4-Oxadiazoles
The amidoximes undergo cyclocondensation with acyl chlorides or esters to form the 1,2,4-oxadiazole ring. This step often uses potassium carbonate as a base in acetonitrile at 80–85 °C for 5–16 hours. The cyclization yields 1,2,4-oxadiazole derivatives in moderate to good yields (44–60% over two steps).
| Step | Reagents/Conditions | Outcome/Yield |
|---|---|---|
| Amidoxime + Acyl chloride, Et3N, THF, 20 °C, 2–10 h; then K2CO3, MeCN, 85 °C, 16 h | Cyclocondensation to 1,2,4-oxadiazole | 44–60% yield over two steps |
Conversion to Methanamine Derivative
The methanamine group on the oxadiazole ring is introduced via reduction or substitution of appropriate precursors. For example, ester or acid chloride intermediates can be converted to amides or amines using amines under mild conditions (e.g., Et3N, THF, room temperature to 65 °C). Hydrogenation using Pd/C catalyst under hydrogen atmosphere can also be employed for reduction steps.
Representative Experimental Procedure (Literature Example)
A typical synthesis route for the target compound or close analogues involves:
- Preparation of the amidoxime from the corresponding nitrile.
- Cyclization with an acyl chloride to form the oxadiazole ring.
- Alkylation with 4,4-difluorocyclohexyl bromide in the presence of potassium carbonate.
- Final amination or reduction to yield the methanamine derivative.
The reaction progress and purity are monitored by NMR (1H and 13C), IR spectroscopy, and elemental analysis to confirm the structure and composition.
Analytical Characterization Data
| Technique | Typical Data for Oxadiazole Derivatives |
|---|---|
| 1H NMR (400 MHz) | Signals corresponding to aromatic protons, methylene groups, NH2 protons |
| 13C NMR (101 MHz) | Characteristic carbons of oxadiazole ring, cyclohexyl carbons |
| IR Spectroscopy | NH stretching (~3300 cm⁻¹), C=N and C=O stretches (1600–1800 cm⁻¹) |
| Elemental Analysis | Consistent with calculated values for C, H, N, F content |
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| 1 | Amidoxime formation | Nitrile + NH2OH·HCl, Et3N, EtOH, 79 °C, 2 h | 70–95 | Intermediate for oxadiazole synthesis |
| 2 | Cyclocondensation | Amidoxime + Acyl chloride, Et3N, THF, 20 °C, 2–10 h; K2CO3, MeCN, 85 °C, 16 h | 44–60 | Formation of 1,2,4-oxadiazole ring |
| 3 | Alkylation | Oxadiazole + 4,4-difluorocyclohexyl bromide, K2CO3, acetone/MeCN, rt–80 °C, 1–24 h | 67–97 | Introduction of difluorocyclohexyl group |
| 4 | Amination/Reduction | Amine + ester/acyl chloride, Et3N, THF/MeCN, 23–65 °C, 6–18 h; Pd/C, H2, rt, 12 h | 66–98 | Formation of methanamine functionality |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
